molecular formula C16H18FNO B1439269 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline CAS No. 946684-05-5

2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline

Cat. No. B1439269
M. Wt: 259.32 g/mol
InChI Key: WTPTZMOVXZMNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • It is used in proteomics research and is available for purchase from suppliers such as Santa Cruz Biotechnology .

Scientific Research Applications

Synthetic Methods and Applications

  • Synthesis of Related Compounds : A practical synthesis method for 2-fluoro-4-bromobiphenyl, a compound related to the chemical structure of interest, highlights the challenges and solutions in synthesizing such compounds, which are key intermediates for manufacturing materials like flurbiprofen. This synthesis involves a cross-coupling reaction, emphasizing the importance of finding efficient and cost-effective methods for producing these compounds on a large scale (Qiu et al., 2009).

  • Antioxidant Applications : Research on synthetic phenolic antioxidants (SPAs), including compounds structurally related to "2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline," discusses their widespread use in industrial and commercial products to prevent oxidative reactions. The environmental occurrence, human exposure, and toxicity of SPAs have been extensively studied, highlighting the need for novel SPAs with low toxicity and minimal environmental impact (Liu & Mabury, 2020).

  • Catalytic and Environmental Applications : The use of metal cation-exchanged clay catalysts for organic synthesis, including reactions involving phenolic compounds, demonstrates the potential for environmentally friendly and selective synthesis methods. These catalysts have been applied in various organic transformations, showing the versatility and sustainability of using modified natural materials in chemical synthesis (Tateiwa & Uemura, 1997).

  • Antimicrobial Activity in Food Preservation : The antimicrobial activity of phenolic antioxidants, such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), which are structurally similar to the chemical of interest, has been studied in the context of food safety. These compounds show potential in preventing food spoilage caused by microorganisms, suggesting that derivatives of "2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline" could also find applications in this area (Raccach, 1984).

properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-3-11(2)12-4-7-14(8-5-12)19-16-9-6-13(17)10-15(16)18/h4-11H,3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPTZMOVXZMNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline
Reactant of Route 3
Reactant of Route 3
2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline
Reactant of Route 4
Reactant of Route 4
2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline
Reactant of Route 5
Reactant of Route 5
2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline
Reactant of Route 6
Reactant of Route 6
2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.